molecular formula C13H12ClN5O3 B14969711 7-(3-Chloro-4-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Chloro-4-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14969711
M. Wt: 321.72 g/mol
InChI Key: ZNVDXARTZRKKEP-UHFFFAOYSA-N
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Description

7-(3-Chloro-4-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chloro-4-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-ethoxyaniline with a suitable tetrazole derivative under acidic or basic conditions to form the desired tetrazolo[1,5-a]pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(3-Chloro-4-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium azide in DMF.

Major Products Formed

Scientific Research Applications

7-(3-Chloro-4-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(3-Chloro-4-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 7-(4-Ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Uniqueness

7-(3-Chloro-4-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and ethoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C13H12ClN5O3

Molecular Weight

321.72 g/mol

IUPAC Name

7-(3-chloro-4-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12ClN5O3/c1-2-22-11-4-3-7(5-8(11)14)10-6-9(12(20)21)15-13-16-17-18-19(10)13/h3-6,10H,2H2,1H3,(H,20,21)(H,15,16,18)

InChI Key

ZNVDXARTZRKKEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O)Cl

Origin of Product

United States

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